Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzothiophene core, a thiazepane ring, and a chlorophenyl group
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is the cannabinoid receptor . Cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
This compound interacts with its target, the cannabinoid receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the observed pharmacological effects .
Result of Action
The binding of this compound to the cannabinoid receptor can lead to a variety of cellular effects, depending on the specific receptor subtype and the cell type in which it is expressed. These effects can include changes in cell signaling, gene expression, and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction is followed by further functionalization steps to introduce the thiazepane and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s potential pharmacological properties could be explored for drug development.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and have similar chemical properties.
Thiazepane derivatives: Compounds with the thiazepane ring structure can have comparable biological activities.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group and can undergo similar substitution reactions.
Uniqueness
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its structural features. The presence of the benzothiophene core, thiazepane ring, and chlorophenyl group in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Biological Activity
Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[b]thiophene moiety and a thiazepan ring, which contribute to its biological activity. The chemical formula is C16H14ClNOS, with a molecular weight of approximately 303.81 g/mol.
Biological Activity Overview
Benzo[b]thiophenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has been studied for its potential effects on various biological systems.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity: Its antimicrobial effects may result from disrupting bacterial cell membranes.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to benzo[b]thiophene derivatives:
- Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzo[b]thiophene derivatives, demonstrating their potential as anticancer agents through apoptosis induction in MCF-7 cells .
- Antimicrobial Activity Research: Another investigation published in Antimicrobial Agents and Chemotherapy reported the effectiveness of thiazepan derivatives against resistant strains of bacteria, emphasizing their role in combating infections where traditional antibiotics fail .
- Mechanistic Insights: Research published in Bioorganic & Medicinal Chemistry provided insights into the molecular interactions between these compounds and their targets, suggesting that they may act as dual inhibitors affecting both cancerous cells and microbial pathogens .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUBPHIEDHJTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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